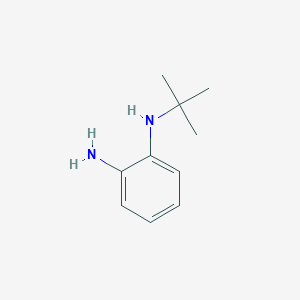

1-N-tert-Butylbenzene-1,2-diamine

Overview

Description

1-N-tert-Butylbenzene-1,2-diamine, also known as 1-N-tert-Butylbenzenediamine or TBDA, is an organic compound belonging to the class of aromatic amines. It is a colorless, water-soluble solid with a molecular formula of C10H16N2 and a molecular weight of 164.24 g/mol. TBDA is a tertiary amine and is used as a precursor in the synthesis of other organic compounds. It is also used in the manufacture of pharmaceuticals, dyes, and other fine chemicals.

Scientific Research Applications

Synthesis and Properties of Polyimides

Polyimides synthesized from diamines containing bulky tert-butyl substituents exhibit remarkable mechanical and thermal properties. The introduction of tert-butyl groups into the diamine monomers, such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, results in polyimides with high tensile strength, flexibility, and thermal stability. These materials are suitable for applications requiring high-performance, heat-resistant polymers (Liaw & Liaw, 1996).

Organosolubility and Low Dielectric Properties

The organosolubility and dielectric properties of polyimides can be significantly enhanced by incorporating unsymmetric and bulky tert-butyl groups. For example, polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants, excellent solubility in common organic solvents, and high glass transition temperatures, making them ideal for electronic and aerospace applications (Chern & Tsai, 2008).

Aromatic Polyamides

Aromatic polyamides based on diamines such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene offer a balance between solubility, mechanical strength, and thermal properties. These materials provide transparent and tough films, useful for coatings and advanced composites, demonstrating the versatility of tert-butyl substituted diamines in polymer synthesis (Yang, Hsiao, & Yang, 1999).

Self-Assembly and Hydrogen Bonding

The ability of tert-butyl substituted compounds to participate in self-assembly and hydrogen bonding has been demonstrated in the synthesis of layered molecular arrays. These structures, derived from interactions between 4-tert-butylbenzoic acid and aliphatic diamines, highlight the potential of tert-butyl substituted diamines in designing novel supramolecular architectures (Armstrong et al., 2002).

Gas Separation Membranes

Polyamides and polyimides derived from tert-butyl substituted diamines have been investigated for their potential in gas separation technologies. These materials show promise in the development of membranes for the pervaporation separation of ethanol/water mixtures, offering high separation factors and permeation rates (Li & Lee, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound has been used as a fluorescent probe for copper ions (cu2+) in living cells . The two nitrogen atoms in the N-butylbenzene-1,2-diamine moiety play crucial roles in this process .

Mode of Action

The compound interacts with its targets through a process known as photoelectron transfer . The two nitrogen atoms in the N-butylbenzene-1,2-diamine moiety play crucial roles in this process . The compound exhibits high selectivity for Cu2+ ions in aqueous media, with more than a 20-fold fluorescence enhancement by coordinating with Cu2+ .

Biochemical Pathways

The compound’s interaction with copper ions suggests it may influence pathways involving copper homeostasis and redox reactions .

Pharmacokinetics

The compound is known to be soluble in most common organic solvents .

Result of Action

The compound’s action results in a significant fluorescence enhancement when it coordinates with Cu2+ ions . This property has been exploited for imaging Cu2+ in living cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other metal ions . The maximum emission intensity of the compound is independent in the pH range of 2.06–9.25 .

Properties

IUPAC Name |

2-N-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEDDZLJZIHCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442007 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28458-68-6 | |

| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)